3-Methoxycyclohexan-1-amine
Overview
Description
3-Methoxycyclohexan-1-amine: is an organic compound with the molecular formula C₇H₁₅NO It is a cyclohexane derivative where a methoxy group is attached to the third carbon and an amino group is attached to the first carbon
Mechanism of Action
Target of Action
Amines, in general, have been known to act as neurotransmitters and psychoactive drugs , suggesting that 3-Methoxycyclohexan-1-amine may interact with neurotransmitter receptors in the brain.
Mode of Action
Amines can act as either agonists or antagonists, affecting the activity of particular neurotransmitters . They might promote the synthesis of neurotransmitters, reduce their reuptake from synapses, or mimic their action by binding to receptors .
Biochemical Pathways
Given that amines can act as neurotransmitters , it is plausible that this compound could influence pathways related to neurotransmission
Result of Action
Amines can affect brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing 3-Methoxycyclohexan-1-amine involves the reduction of 3-methoxycyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions.
Route 2: Another method involves the reductive amination of 3-methoxycyclohexanone with ammonia or an amine in the presence of a reducing agent like hydrogen gas (H₂) and a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalytic hydrogenation and reductive amination are commonly employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxycyclohexan-1-amine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
- Oxidation products include oximes and nitroso compounds.
- Reduction products include cyclohexylamine derivatives.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
Chemistry:
- 3-Methoxycyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activity and interactions with biological targets.
Medicine:
- The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the methoxy group.
3-Methoxycyclohexanol: Similar structure but has a hydroxyl group instead of an amino group.
Methoxycyclohexane: Lacks the amino group.
Uniqueness:
- The presence of both methoxy and amino groups in 3-Methoxycyclohexan-1-amine makes it unique and versatile for various chemical reactions and applications. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
3-methoxycyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-44-3 | |
Record name | 3-methoxycyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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